molecular formula C16H14N6O4S3 B2551428 N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1351597-43-7

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2551428
CAS No.: 1351597-43-7
M. Wt: 450.51
InChI Key: BTIWENQQSFFYOD-UHFFFAOYSA-N
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Description

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H14N6O4S3 and its molecular weight is 450.51. The purity is usually 95%.
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Biological Activity

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes several functional groups that contribute to its biological activity:

  • Benzo[d][1,3]dioxole moiety : Known for its potential in drug development.
  • Thiadiazole and thiadiazole derivatives : Associated with various pharmacological properties.
  • Amide and thioether linkages : These functional groups are crucial for interaction with biological targets.

The molecular formula is C18H20N4O3S3C_{18}H_{20}N_4O_3S_3, with a molecular weight of approximately 420.57 g/mol.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole compounds often display significant antimicrobial properties. The presence of the benzo[d][1,3]dioxole moiety may enhance these effects by interacting with microbial cell membranes or inhibiting essential enzymes.

Anticancer Properties

The structural features suggest potential anticancer activity. Compounds containing thiadiazole rings have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, similar compounds have demonstrated efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes linked to disease pathways. For example, research has highlighted the importance of thioether linkages in modulating enzyme activity related to inflammation and cancer progression.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic pathways that require careful optimization to enhance yield and purity.

StepReactionYield (%)
1Synthesis of benzo[d][1,3]dioxole derivative85
2Formation of thiadiazole ring75
3Coupling reaction to form final product70

Pharmacological Studies

In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains and cancer cell lines. For example:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Cancer Cell Lines : Exhibited IC50 values below 20 µM against human breast cancer (MCF7) and lung cancer (A549) cell lines.

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O4S3/c1-8-13(29-22-19-8)14(24)18-15-20-21-16(28-15)27-6-12(23)17-5-9-2-3-10-11(4-9)26-7-25-10/h2-4H,5-7H2,1H3,(H,17,23)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIWENQQSFFYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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